A Comprehensive Guide to the Structural Elucidation of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
A Comprehensive Guide to the Structural Elucidation of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Introduction
(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid is a conformationally constrained, bicyclic proline analogue. Its significance in medicinal chemistry and drug development is substantial, primarily serving as a key chiral building block for angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1][2][3] The incorporation of this rigid, lipophilic moiety into peptide structures can enhance metabolic stability, bioavailability, and receptor selectivity.[1] The precise three-dimensional arrangement of its atoms—its constitution, configuration, and conformation—is paramount to its biological function.
This technical guide provides a comprehensive, field-proven workflow for the complete structural elucidation of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid. Moving beyond a simple listing of techniques, we delve into the causality behind the experimental choices, presenting a self-validating system of analysis designed for researchers, chemists, and drug development professionals. Our approach integrates mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods to deliver an unambiguous structural assignment.
Part 1: Foundational Analysis - Purity and Molecular Formula
Before embarking on detailed structural analysis, establishing the purity and molecular formula of the analyte is a critical, non-negotiable first step. This ensures that the subsequent spectroscopic data corresponds to the compound of interest and not an impurity.
Chromatographic Purity and Enantiomeric Excess
Given the chiral nature of the target molecule, both chemical and enantiomeric purity must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[4][5][6][7] A significant challenge with this analyte is its lack of a strong UV chromophore.
Experimental Protocol: Chiral HPLC with Refractive Index Detection
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose or amylose derivative, is often effective for separating isomers of amino acid analogues.
-
Mobile Phase: A non-polar mobile phase (normal phase) consisting of hexane/isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is typically a good starting point.
-
Detection: A Refractive Index (RI) detector is employed due to the compound's poor UV absorbance.[3] The RI detector is a universal detector that responds to changes in the refractive index of the eluent, making it suitable for non-chromophoric compounds.[3]
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. A single, sharp peak indicates high chemical purity. The enantiomeric excess (ee) is determined by comparing the peak area of the desired (2S) enantiomer to any observed peak for the (2R) enantiomer.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺.[8][9]
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. A TOF analyzer provides the necessary mass accuracy (typically < 5 ppm).
-
Data Analysis: The measured m/z of the most abundant ion is used to calculate the elemental formula using software that compares the experimental mass to theoretical masses of all possible atomic combinations.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Monoisotopic Mass | 183.1259 Da |
| Ion Species | [M+H]⁺ |
| Expected m/z | 184.1332 |
Part 2: Elucidation of the Molecular Framework via NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen skeleton.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.
-
Spectra Acquisition: Acquire the following spectra on a high-field spectrometer (≥400 MHz):
-
1D: ¹H, ¹³C{¹H}
-
2D Homonuclear: Correlation Spectroscopy (COSY)
-
2D Heteronuclear: Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)
-
Deciphering the Skeleton: Interpretation of 2D NMR Data
The core logic of the elucidation relies on piecing together fragments using long-range correlations. The HMBC experiment is the key that unlocks the complete structure.[10][11] It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the different spin systems identified by COSY.
Data Presentation: Representative NMR Data and Key Correlations
| Atom Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| C2 | ~68.0 | - | Me-C2, H-3, H-7a |
| C3 | ~38.0 | Hα: ~2.1, Hβ: ~1.8 | H-4, H-7a |
| C3a | ~45.0 | ~2.5 | H-3, H-4, H-7, H-7a |
| C4 | ~25.0 | ~1.5 | H-3, H-5, H-3a |
| C5 | ~24.0 | ~1.4 | H-4, H-6 |
| C6 | ~26.0 | ~1.6 | H-5, H-7 |
| C7 | ~35.0 | ~1.9 | H-6, H-3a, H-7a |
| C7a | ~60.0 | ~3.0 | H-3, H-7, C2 |
| COOH | ~175.0 | ~11-12 (exchangeable) | H-3 |
| Me-C2 | ~22.0 | ~1.5 (s, 3H) | C2, C3 |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Visualization: Key HMBC Correlations The following diagram illustrates the critical long-range correlations that confirm the octahydroindole-2-carboxylic acid framework. The correlation from the singlet methyl protons to the quaternary carbon C2 and the adjacent methylene carbon C3 is definitive proof of the α-methyl substitution.
Caption: Key HMBC correlations confirming the molecular skeleton.
Part 3: Stereochemical Determination
With the planar structure established, the next crucial phase is to define its three-dimensional architecture. This involves determining the relative orientation of the three stereocenters (C2, C3a, C7a) and, finally, assigning the absolute configuration.
Relative Stereochemistry via NOESY
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment maps these spatial proximities, allowing for the determination of relative stereochemistry. For the (2S,3aS,7aS) isomer, the key feature is the cis-fusion of the five- and six-membered rings.
Experimental Protocol: 2D NOESY/ROESY
-
Acquisition: A 2D NOESY or ROESY spectrum is acquired using a standard pulse sequence. A mixing time of 300-800 ms is typical for a molecule of this size. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues that can nullify NOE signals.
-
Interpretation: We look for specific cross-peaks that indicate spatial proximity. The cis-fusion is confirmed by a strong NOE between the bridgehead protons H-3a and H-7a. The orientation of the methyl group is confirmed by its proximity to one of these bridgehead protons.
Visualization: Key NOE Correlations for Relative Stereochemistry
Caption: Key NOE correlations confirming the cis-ring fusion.
Absolute Configuration: The Definitive Assignment
While NMR establishes the relative configuration, it cannot distinguish between the molecule and its non-superimposable mirror image (enantiomer). For this, we must turn to methods that are sensitive to chirality.
Method A: Single-Crystal X-ray Crystallography (The Gold Standard)
If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of both relative and absolute configuration.[4][12][13] The method relies on the anomalous dispersion of X-rays by the electrons of the atoms, which allows for the determination of the absolute structure.[12][14]
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow single crystals of suitable quality and size (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.[14]
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve the structure to reveal the atomic positions. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.
Method B: Chiroptical Spectroscopy (VCD/ECD)
When crystallization is unsuccessful, chiroptical methods provide a powerful alternative for assigning absolute configuration.[15] These techniques measure the differential absorption of left- and right-circularly polarized light.[4][5] The experimental spectrum is then compared to a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the 'S' configuration).
Experimental Protocol: VCD/ECD Analysis
-
Experimental Spectrum: Record the experimental Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectrum of the purified sample.
-
Computational Modeling:
-
Perform a conformational search for the (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid structure using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic transitions (for ECD) for all low-energy conformers at a suitable level of theory (e.g., DFT with a basis set like B3LYP/aug-cc-pVDZ).[16]
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Comparison: A qualitative match between the sign and shape of the experimental spectrum and the spectrum calculated for the (2S) configuration provides a confident assignment of the absolute stereochemistry.
Visualization: Workflow for Absolute Configuration Assignment
Caption: Decision workflow for absolute configuration determination.
Conclusion
The structural elucidation of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid is a multi-faceted process that requires the systematic application of several complementary analytical techniques. By following the workflow presented—beginning with purity assessment via chiral HPLC and molecular formula determination by HRMS, followed by skeletal mapping with a suite of 2D NMR experiments, and culminating in the definitive assignment of relative and absolute stereochemistry using NOESY and either X-ray crystallography or chiroptical methods—researchers can achieve an unambiguous and robust characterization of this vital pharmaceutical building block. This integrated approach ensures the highest level of scientific integrity, providing the foundational structural knowledge required for successful drug design and development.
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